molecular formula C23H24ClFN4O2S B11278662 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11278662
M. Wt: 475.0 g/mol
InChI Key: OBHIXEINRIZVOR-UHFFFAOYSA-N
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Description

The compound 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a fused triazole-quinazoline core. Its structure includes a 2-chloro-4-fluorobenzylthio group at position 1, a 3-isopropoxypropyl chain at position 4, and a methyl group at position 5. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with known bioactive triazoloquinazolinones, which exhibit antihistaminic, anticancer, and CNS-related activities .

Properties

Molecular Formula

C23H24ClFN4O2S

Molecular Weight

475.0 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H24ClFN4O2S/c1-14(2)31-10-4-9-28-21(30)18-11-15(3)5-8-20(18)29-22(28)26-27-23(29)32-13-16-6-7-17(25)12-19(16)24/h5-8,11-12,14H,4,9-10,13H2,1-3H3

InChI Key

OBHIXEINRIZVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)F)Cl)N(C2=O)CCCOC(C)C

Origin of Product

United States

Biological Activity

The compound 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic derivative that belongs to the class of triazoloquinazolines. This class of compounds has garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H20ClFN4OSC_{18}H_{20}ClFN_4OS, with a molecular weight of approximately 396.89 g/mol. The structural features include a triazole ring fused with a quinazoline moiety, which is known to influence its biological activity significantly.

Antimicrobial Activity

Research has indicated that triazoloquinazolines exhibit notable antimicrobial properties. A study assessing various derivatives demonstrated that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazoloquinazolines were tested against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundTarget OrganismMIC (µg/mL)
Triazoloquinazoline Derivative AStaphylococcus aureus25
Triazoloquinazoline Derivative BEscherichia coli30

Anti-inflammatory Activity

The anti-inflammatory potential of triazoloquinazolines has also been documented. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was found to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

Anticancer Activity

Several studies have highlighted the anticancer properties of triazoloquinazolines. The compound's ability to induce apoptosis in cancer cell lines has been demonstrated through MTT assays and flow cytometry analyses. For example, in human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-715
HeLa20

The biological activities of This compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptors linked to cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable case study involved a series of synthesized derivatives based on this compound structure. These derivatives were evaluated for their biological activities across various assays:

  • Antimicrobial Testing : A derivative showed superior activity against Candida albicans compared to standard antifungal agents.
  • Cytotoxicity Assays : In vivo studies demonstrated that the compound exhibited lower toxicity profiles compared to existing chemotherapeutics while maintaining efficacy against tumor cells.

Comparison with Similar Compounds

4-(2-Methoxyphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (Compound 5)

  • Substituents : 2-methoxyphenyl at position 4, methyl at position 1.
  • Activity : Demonstrates 68.67% protection against histamine-induced bronchoconstriction in guinea pigs, comparable to chlorpheniramine maleate (71%), with minimal sedation (7.4% vs. 35.4%) .
  • Comparison : The target compound’s 3-isopropoxypropyl chain may enhance membrane permeability due to increased lipophilicity, while the 2-chloro-4-fluorobenzylthio group could improve receptor binding specificity.

1-(2-Bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Substituents: Bromo-dimethylaminophenyl at position 1, 2-chlorobenzyl at position 3.
  • Analysis: DFT studies revealed conformational stability and electron distribution patterns favoring interactions with aromatic receptors. The bromo and dimethylamino groups enhance electronic polarizability compared to the target compound’s chloro-fluoro-thioether moiety .

4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-(thiomorpholinomethyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Substituents: Thiomorpholinomethyl-hydroxy-fluorophenyl at position 1, 2-chlorobenzyl at position 4.
  • Properties: The thiomorpholinomethyl group improves aqueous solubility, whereas the target compound’s isopropoxypropyl chain may prioritize metabolic resistance over solubility .

Pharmacological and Physicochemical Profiles

Compound Key Substituents Bioactivity/Property Reference
Target Compound 2-Cl-4-F-benzylthio, 3-isopropoxypropyl, 7-Me Likely enhanced lipophilicity and receptor affinity (inferred) [1, 7]
4-(2-Methoxyphenyl)-1-methyl analog 1-Me, 4-(2-MeO-phenyl) 68.67% antihistaminic activity; low sedation [6, 8]
1-Br-DMA-phenyl-4-Cl-benzyl analog 1-Br-DMA-phenyl, 4-Cl-benzyl High conformational stability (DFT) [7]
Thiomorpholinomethyl analog 1-thiomorpholinomethyl, 4-Cl-benzyl Improved solubility [10]

Key Observations

  • Alkoxy Chains (e.g., isopropoxypropyl): Balance lipophilicity and metabolic stability, reducing rapid clearance .
  • Sedation Profiles : Bulky substituents (e.g., isopropoxypropyl) may reduce CNS penetration, minimizing sedation compared to smaller groups like methyl .

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